molecular formula C9H11F2N B1420402 2-(2,4-Difluorophenyl)propan-1-amine CAS No. 1096815-88-1

2-(2,4-Difluorophenyl)propan-1-amine

Cat. No.: B1420402
CAS No.: 1096815-88-1
M. Wt: 171.19 g/mol
InChI Key: CYNSQWDKXKQAFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-(2,4-Difluorophenyl)propan-1-amine” is a chemical compound with the molecular formula C9H11F2N . It has a molecular weight of 171.19 .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a two-carbon chain (propane) with an amine group (-NH2) attached to the first carbon and a 2,4-difluorophenyl group attached to the second carbon . The presence of the difluorophenyl group suggests that this compound may exhibit aromatic properties .


Physical And Chemical Properties Analysis

“this compound” is a liquid at room temperature .

Scientific Research Applications

Synthesis and Biological Activities

Research has highlighted the synthesis of derivatives containing the 2,4-difluorophenyl unit for various applications, including their potential in antifungal and plant growth regulatory activities. For instance, new thiazol-2-amine derivatives incorporating this unit have been synthesized, showcasing the compound's utility in creating biologically active molecules (Liu, Dai, & Fang, 2011).

Material Science and Organic Electronics

In material science, 2-(2,4-Difluorophenyl)propan-1-amine derivatives have been utilized in the development of organic light-emitting devices (OLEDs). Novel compounds synthesized from this chemical have demonstrated improved performance as hole-injecting and hole-transporting layers in OLEDs, significantly enhancing the efficiency and luminance of these devices (Li et al., 2012).

Corrosion Inhibition

Another application involves the synthesis of tertiary amines from the propan-1-ol series, including derivatives of this compound, for their inhibitive performance on carbon steel corrosion. These compounds have shown to be effective anodic inhibitors, offering a protective layer on metal surfaces to retard anodic dissolution (Gao, Liang, & Wang, 2007).

Conformational Analyses and Computational Studies

Conformational analyses of derivatives have been reported, providing insights into their structural properties and interactions in different environments. Such studies are crucial for understanding the molecular behavior of compounds in various applications, ranging from pharmaceuticals to material science (Nitek et al., 2020).

Catalysis and Organic Synthesis

The compound's derivatives have also been examined for their roles in catalysis, particularly in facilitating reactions such as aminolysis, which is pivotal in organic synthesis processes. These studies underscore the compound's utility in enhancing the efficiency and selectivity of chemical reactions (Novakov et al., 2017).

Mechanism of Action

The mechanism of action of “2-(2,4-Difluorophenyl)propan-1-amine” is not specified in the sources I found. The biological activity of amines can vary widely depending on their structure and the presence of other functional groups .

Safety and Hazards

While specific safety and hazard information for “2-(2,4-Difluorophenyl)propan-1-amine” is not available, it’s important to handle all chemical compounds with care and use appropriate personal protective equipment. Always refer to the Material Safety Data Sheet (MSDS) for detailed safety information .

Properties

IUPAC Name

2-(2,4-difluorophenyl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F2N/c1-6(5-12)8-3-2-7(10)4-9(8)11/h2-4,6H,5,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYNSQWDKXKQAFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)C1=C(C=C(C=C1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2,4-Difluorophenyl)propan-1-amine
Reactant of Route 2
Reactant of Route 2
2-(2,4-Difluorophenyl)propan-1-amine
Reactant of Route 3
Reactant of Route 3
2-(2,4-Difluorophenyl)propan-1-amine
Reactant of Route 4
2-(2,4-Difluorophenyl)propan-1-amine
Reactant of Route 5
Reactant of Route 5
2-(2,4-Difluorophenyl)propan-1-amine
Reactant of Route 6
Reactant of Route 6
2-(2,4-Difluorophenyl)propan-1-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.